molecular formula C7H7N3S2 B13695871 2-Amino-5-(4-methyl-2-thienyl)-1,3,4-thiadiazole

2-Amino-5-(4-methyl-2-thienyl)-1,3,4-thiadiazole

Cat. No.: B13695871
M. Wt: 197.3 g/mol
InChI Key: ZTTSDENXUCJCIX-UHFFFAOYSA-N
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Description

2-Amino-5-(4-methyl-2-thienyl)-1,3,4-thiadiazole is a heterocyclic compound that contains a thiadiazole ring substituted with an amino group and a thienyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-(4-methyl-2-thienyl)-1,3,4-thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of thiosemicarbazide with 4-methyl-2-thiophenecarboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is carried out under reflux conditions, leading to the formation of the desired thiadiazole ring.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-(4-methyl-2-thienyl)-1,3,4-thiadiazole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiols or other reduced derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted thiadiazole derivatives.

Scientific Research Applications

2-Amino-5-(4-methyl-2-thienyl)-1,3,4-thiadiazole has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound has shown potential as an antimicrobial and antifungal agent.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of 2-Amino-5-(4-methyl-2-thienyl)-1,3,4-thiadiazole involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to inhibit the synthesis of essential biomolecules in microorganisms. In cancer research, it may exert its effects by interfering with cell division and inducing apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-5-(2-thienyl)-1,3,4-thiadiazole
  • 2-Amino-5-(4-chloro-2-thienyl)-1,3,4-thiadiazole
  • 2-Amino-5-(4-methoxy-2-thienyl)-1,3,4-thiadiazole

Uniqueness

2-Amino-5-(4-methyl-2-thienyl)-1,3,4-thiadiazole is unique due to the presence of the 4-methyl group on the thienyl ring, which can influence its chemical reactivity and biological activity. This structural feature may enhance its potential as a therapeutic agent and its utility in various applications compared to other similar compounds.

Properties

Molecular Formula

C7H7N3S2

Molecular Weight

197.3 g/mol

IUPAC Name

5-(4-methylthiophen-2-yl)-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C7H7N3S2/c1-4-2-5(11-3-4)6-9-10-7(8)12-6/h2-3H,1H3,(H2,8,10)

InChI Key

ZTTSDENXUCJCIX-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC(=C1)C2=NN=C(S2)N

Origin of Product

United States

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